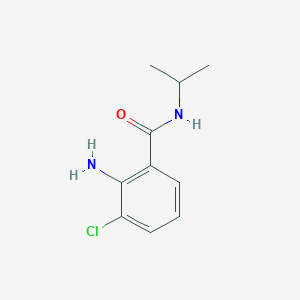
Boc-(L)-phenylalanineanhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-(L)-phenylalanineanhydride is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid phenylalanine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(L)-phenylalanineanhydride typically involves the protection of the amino group of phenylalanine with a Boc group. This can be achieved by reacting phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the mixture of phenylalanine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-(L)-phenylalanineanhydride undergoes various chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups.
Reduction: The Boc group can be cleaved under reductive conditions using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Oxidized derivatives of phenylalanine.
Reduction: Deprotected amines.
Substitution: Free amines after Boc group removal.
Wissenschaftliche Forschungsanwendungen
Boc-(L)-phenylalanineanhydride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amines, allowing selective reactions on other functional groups.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of modified peptides.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of Boc-(L)-phenylalanineanhydride involves the protection of the amino group through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. The protected amine can then undergo various chemical transformations, and the Boc group can be selectively removed under acidic conditions to regenerate the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-(L)-phenylalanineanhydride: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Cbz-(L)-phenylalanineanhydride: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
Boc-(L)-phenylalanineanhydride is unique due to its stability under basic conditions and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis where selective protection and deprotection are required .
Eigenschaften
Molekularformel |
C28H36N2O7 |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl] (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C28H36N2O7/c1-27(2,3)36-25(33)29-21(17-19-13-9-7-10-14-19)23(31)35-24(32)22(18-20-15-11-8-12-16-20)30-26(34)37-28(4,5)6/h7-16,21-22H,17-18H2,1-6H3,(H,29,33)(H,30,34)/t21-,22+ |
InChI-Schlüssel |
QWUBXKLXHFQYFL-SZPZYZBQSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


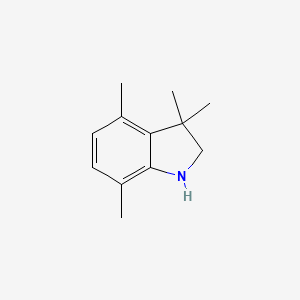
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)
![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074004.png)
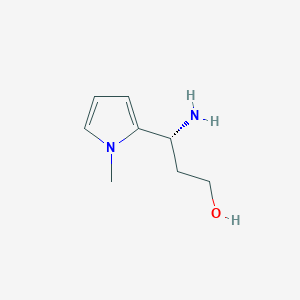
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
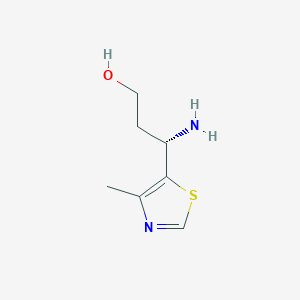
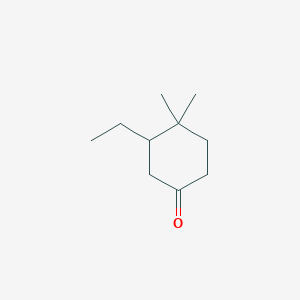
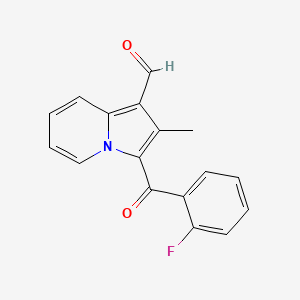
![1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol](/img/structure/B13074029.png)
![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)
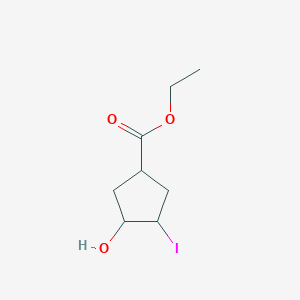

![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)
